Cas no 696638-26-3 (2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide)

2-(2-Methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide is a synthetic indole derivative with potential applications in medicinal chemistry and biochemical research. Its structure combines a 2-methylindole core with a phenylethylacetamide moiety, offering versatility for further functionalization. The compound exhibits notable stability under standard laboratory conditions, making it suitable for extended experimental use. Its distinct molecular architecture may be of interest in studying receptor-ligand interactions or as a precursor for pharmacologically active compounds. The presence of both indole and acetamide functional groups provides opportunities for hydrogen bonding and π-stacking interactions, which could be leveraged in drug design or material science applications.
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide structure
696638-26-3 structure
Product Name:2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
CAS No:696638-26-3
MF:C19H18N2O2
MW:306.358424663544
CID:5750779
PubChem ID:5236754
Update Time:2025-05-23

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-acetamide, 2-methyl-α-oxo-N-(2-phenylethyl)-
    • TXQYWWMTULCBSM-UHFFFAOYSA-N
    • 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
    • F0675-0335
    • Acetamide, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethyl-
    • STK271444
    • 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide
    • AKOS001870555
    • 696638-26-3
    • Inchi: 1S/C19H18N2O2/c1-13-17(15-9-5-6-10-16(15)21-13)18(22)19(23)20-12-11-14-7-3-2-4-8-14/h2-10,21H,11-12H2,1H3,(H,20,23)
    • InChI Key: TXQYWWMTULCBSM-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(C(=O)C(NCCC2=CC=CC=C2)=O)=C1C

Computed Properties

  • Exact Mass: 306.136827821g/mol
  • Monoisotopic Mass: 306.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 62Ų

Experimental Properties

  • Density: 1.228±0.06 g/cm3(Predicted)
  • pka: 11.95±0.46(Predicted)

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Additional information on 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide

Compound CAS No 696638-26-3: 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide

The compound CAS No 696638-26-3, also known as 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of indole derivatives, which have been extensively studied due to their unique structural properties and diverse biological activities.

Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anti-cancer agents, anti-inflammatory drugs, and neuroprotective compounds. The structure of this compound, featuring a methyl-substituted indole ring and an acetamide group, provides a unique platform for exploring its interactions with biological systems.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have reported successful syntheses using methodologies such as the Buchwald-Hartwig amination and Suzuki coupling reactions, which are highly efficient for constructing complex molecular architectures.

In terms of biological activity, preliminary assays have demonstrated that this compound exhibits potent inhibitory effects against several key enzymes involved in cellular signaling pathways. For instance, it has shown remarkable activity against tyrosine kinases, which are critical targets in cancer therapy.

Moreover, the compound's structural features make it an ideal candidate for further modification and optimization. By altering the substituents on the indole ring or the acetamide group, researchers can potentially enhance its bioavailability, selectivity, and efficacy in targeting specific biological systems.

The application of computational chemistry tools has also played a pivotal role in understanding the molecular properties of this compound. Advanced molecular modeling techniques have provided insights into its three-dimensional structure, electronic distribution, and potential binding modes with target proteins.

In conclusion, CAS No 696638-26-3 represents a promising lead compound in the field of medicinal chemistry. Its unique structure, coupled with its demonstrated biological activity, positions it as a valuable asset for future research and development efforts.

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